molecular formula C15H15N3O3 B12154128 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Katalognummer: B12154128
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: HFYOUACLVWIGFH-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-aminonicotinic acid. The reaction is usually carried out in an ethanol solvent with a few drops of concentrated sulfuric acid to catalyze the process. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze specific biochemical reactions. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]benzamide
  • N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide

Uniqueness

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide is unique due to the presence of both pyridine and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H15N3O3

Molekulargewicht

285.30 g/mol

IUPAC-Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-10(11-6-7-13(19)14(9-11)21-2)17-18-15(20)12-5-3-4-8-16-12/h3-9,19H,1-2H3,(H,18,20)/b17-10+

InChI-Schlüssel

HFYOUACLVWIGFH-LICLKQGHSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)O)OC

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.